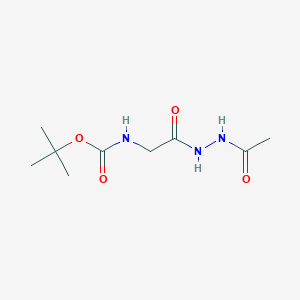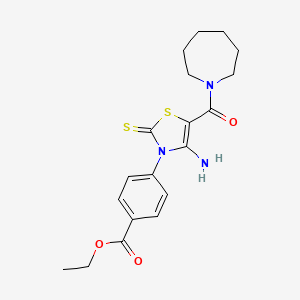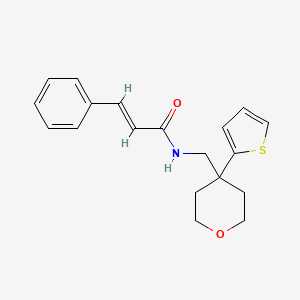
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide, also known as TTPM, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TTPM is a synthetic compound that belongs to the class of cinnamamides, which are known for their diverse biological activities.
Scientific Research Applications
Synthesis and Characterization for Anti-tumor Applications
Research involving derivatives of thiophene and tetrahydro-2H-pyran compounds, similar to N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide, has shown promising anti-tumor properties. A study focused on synthesizing new bis-pyrazolyl-thiazoles incorporating the thiophene moiety demonstrated potent anti-tumor activities against hepatocellular carcinoma cell lines, with several synthesized compounds revealing significant inhibitory concentrations (Gomha, Edrees, & Altalbawy, 2016).
Topochemical Photopolymerization
Another study explored the topochemical photopolymerization of compounds structurally related to this compound. The research demonstrated that these compounds undergo photopolymerization in the crystalline state, highlighting the potential for developing new materials with specific properties based on this structural motif (Saigo, Sukegawa, Maekawa, & Hasegawa, 1995).
Antimicrobial and Anticancer Activities
Celecoxib derivatives, which share a similar structural framework with this compound, have been synthesized and evaluated for their antimicrobial and anticancer activities. These studies have revealed that certain derivatives exhibit significant anti-inflammatory, analgesic, antioxidant, and anticancer properties, as well as modest inhibition of HCV NS5B RdRp activity, suggesting a potential for therapeutic applications (Küçükgüzel et al., 2013).
Liquid Crystalline Properties
Research into cinnamate derivatives with central linkages to 1,3,5-trisubstituted pyrazolone rings, akin to this compound, has revealed interesting liquid crystalline properties. These studies are crucial for the development of materials used in displays and other electronic applications, indicating that structural manipulation can lead to materials with desirable thermal and optical characteristics (Thaker, Solanki, Patel, & Patel, 2013).
Antifungal and Insecticidal Evaluation
In the realm of agricultural science, novel cinnamamide derivatives have been designed, synthesized, and evaluated for their antifungal and insecticidal activities. Such studies suggest the potential for developing new pesticides and fungicides to protect crops from pests and diseases, contributing to sustainable agricultural practices (Xiao et al., 2011).
properties
IUPAC Name |
(E)-3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-9,14H,10-13,15H2,(H,20,21)/b9-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRUYODBJZCORQZ-CMDGGOBGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


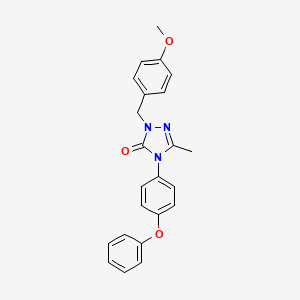
![Spiro[1H-3,1-benzoxazine-4,3'-azetidine]-2-one;2,2,2-trifluoroacetic acid](/img/structure/B2914892.png)
![2-(1-adamantyl)-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2914893.png)

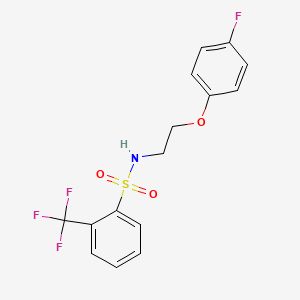
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)hex-5-enoic acid](/img/no-structure.png)
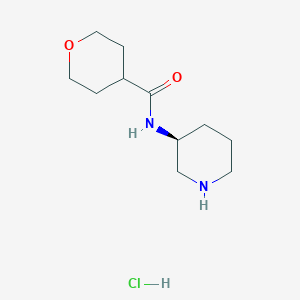

![2-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2914905.png)
